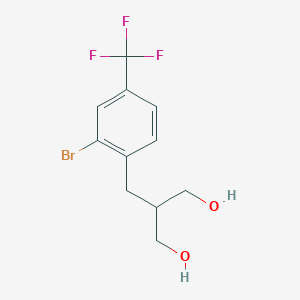

2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol

CAS No.:

Cat. No.: VC17562339

Molecular Formula: C11H12BrF3O2

Molecular Weight: 313.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrF3O2 |

|---|---|

| Molecular Weight | 313.11 g/mol |

| IUPAC Name | 2-[[2-bromo-4-(trifluoromethyl)phenyl]methyl]propane-1,3-diol |

| Standard InChI | InChI=1S/C11H12BrF3O2/c12-10-4-9(11(13,14)15)2-1-8(10)3-7(5-16)6-17/h1-2,4,7,16-17H,3,5-6H2 |

| Standard InChI Key | TTZMBDGTYJFPLF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)CC(CO)CO |

Introduction

2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol is a complex organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzyl moiety. This compound falls under the category of halogenated alcohols and is notable for its potential applications in various scientific fields, including medicinal chemistry and material science.

Synthesis of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol

The synthesis of this compound typically involves several steps, starting with brominated benzyl derivatives and propane-1,3-diol. The process often employs solvents like dichloromethane or ethyl acetate for dissolving reactants and facilitating reactions under controlled temperatures.

| Step | Description | Conditions |

|---|---|---|

| 1. | Preparation of starting materials | Room temperature, inert atmosphere |

| 2. | Coupling reaction | Controlled temperature (e.g., 0°C to 25°C), appropriate solvent |

| 3. | Purification | Column chromatography or crystallization |

Chemical Reactions and Applications

2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol can undergo various chemical reactions due to the reactivity of the bromine and trifluoromethyl groups. These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered properties.

Potential Applications

-

Medicinal Chemistry: The compound's unique structure makes it a candidate for developing new pharmaceutical agents.

-

Material Science: Its chemical properties could be exploited in the synthesis of novel materials.

Biological Activity and Research Findings

While specific biological activity data for 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol is limited, compounds with similar structures have shown potential in various therapeutic areas. Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.

| Compound Feature | Potential Biological Activity |

|---|---|

| Brominated aromatic ring | Antimicrobial, anticancer properties |

| Trifluoromethyl group | Enhanced bioavailability, metabolic stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume